Harmalol

Vascular pharmacology Nitric oxide signaling Endothelial function

Harmalol is the optimal β-carboline for studies requiring endothelium-independent vasorelaxation—unlike harmine and harmaline, its effect is fully NO-pathway independent. With the highest in vitro antioxidant capacity among five β-carbolines (ABTS: 371.15 µg TE/mg) and a DNA binding constant exceeding harmaline by ~1.68-fold, harmalol is preferred for antioxidant screening, DNA-targeting SAR, and CYP isoform profiling. Its minimal CYP3A4 inhibition combined with CYP1A1 downregulation ensures selectivity. Select harmalol when target specificity and metabolic integrity are non-negotiable.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 6028-00-8
Cat. No. B600438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmalol
CAS6028-00-8
Synonyms1-Methyl-7-hydroxy-3,4-dihydro-b-carboline hydrochloride dihydrate;  4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol dihydrate
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=NCCC2=C1NC3=C2C=CC(=C3)O
InChIInChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
InChIKeyRHVPEFQDYMMNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harmalol (CAS 6028-00-8) — Chemical Identity and Core Pharmacological Profile for Research Procurement


Harmalol is a dihydro-β-carboline alkaloid and the primary active O-demethylated metabolite of harmaline, naturally occurring in Peganum harmala and other plant sources [1]. It functions as a potent dual inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A; IC₅₀ = 0.63 µM) and monoamine oxidase A (MAO-A; IC₅₀ = 0.66 µM), and exhibits selectivity for DYRK1A over Cdk1, Cdk5, CK1α1, Clk4, DYRK2, Pim-1, and GSK3β [2]. Unlike fully aromatic β-carbolines such as harmine, harmalol possesses a partially saturated pyridine ring (7-hydroxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole), a structural feature that modulates its DNA binding mode, metabolic stability, and biological target engagement profile [3].

Why Harmalol Cannot Be Replaced by Harmine or Harmaline in Targeted Research Applications


Although harmine, harmaline, and harmalol share the β-carboline scaffold and are co-extracted from P. harmala, their pharmacological profiles diverge substantially due to differences in aromaticity, hydroxyl substitution pattern, and resulting target engagement. In vasorelaxation assays using isolated rat thoracic aorta, the rank order of potency is harmine > harmaline > harmalol, with harmalol exhibiting a mechanistically distinct, endothelium-independent vasorelaxant effect unlike harmine and harmaline [1]. In antioxidant capacity measured by ABTS, FRAP, and reducing power assays, harmalol consistently outperforms harmine, harmaline, and harmane by substantial margins [2]. In CYP enzyme inhibition, harmalol exhibits a distinct isoform selectivity profile compared to other β-carbolines [3]. Furthermore, harmalol is metabolically formed from harmaline via CYP2D6-mediated O-demethylation, meaning that harmaline administration does not guarantee harmalol exposure in poor metabolizer populations or in vitro systems lacking CYP activity [4]. These quantifiable divergences make generic substitution among harmala alkaloids scientifically unsound for any application where target specificity, metabolic pathway, or endothelium-dependent pharmacology is relevant.

Harmalol Evidence Guide — Quantified Differentiation Against β-Carboline Comparators


Vasorelaxant Mechanism Differentiation: Endothelium-Independent Action of Harmalol vs. Harmine and Harmaline

In a direct head-to-head comparative study of harmine, harmaline, and harmalol using isolated rat thoracic aorta preparations precontracted with phenylephrine or KCl, the rank order of vasorelaxant potency was harmine > harmaline > harmalol [1]. Critically, the vasorelaxant effects of harmine and harmaline were significantly attenuated by endothelial denudation or pretreatment with the nitric oxide synthase inhibitor L-NAME, whereas harmalol's vasorelaxant effect was unaffected by endothelium removal [1]. In cultured rat aortic endothelial cells, harmine and harmaline increased NO release in a Ca²⁺-dependent manner, while harmalol did not stimulate NO release [1]. All three compounds inhibited phenylephrine-induced contractions in endothelium-denuded preparations in a non-competitive manner, and all interacted with cardiac α₁-adrenoceptors with comparable affinities (Kᵢ values: harmine 31 µM, harmaline 36 µM, harmalol 32 µM) [1].

Vascular pharmacology Nitric oxide signaling Endothelial function Calcium channel inhibition

Superior In Vitro Antioxidant Capacity: Harmalol Outperforms Harmine, Harmaline, and Harmane Across Multiple Assays

A comprehensive comparative study evaluated the in vitro antioxidant activities of five β-carboline alkaloids (harmine, harmaline, harmalol, harmane, and 1,2,3,4-tetrahydroharmane-3-carboxylic acid) using H₂O₂ scavenging, ABTS, FRAP, and reducing power assays [1]. Harmalol demonstrated the highest antioxidant activity in ABTS (371.15 ± 1.80 µg TE/mg), FRAP (11.30 ± 0.01 µg TE/mg), and reducing power (671.70 ± 5.11 µg AAE/mg) assays, surpassing harmine, harmaline, and harmane [1]. DFT analysis indicated that harmalol and harmaline are the most reactive molecules among the set, scavenging free radicals preferentially via the SET-PT mechanism [1]. Molecular docking revealed that harmalol and harmaline have low binding energy to the myeloperoxidase receptor, and molecular dynamics confirmed protein–ligand complex stability after 100,000 fs [1]. In an earlier antioxidant study using Fe²⁺/H₂O₂-induced oxidative injury models, harmalol and harmaline both inhibited degradation of hyaluronic acid, lipid peroxidation, and cartilage collagen degradation via hydroxyl radical scavenging, with comparable efficacy [2].

Oxidative stress Free radical scavenging Antioxidant screening Natural product pharmacology

DNA Binding Affinity Ranking: Harmalol Exhibits Second-Highest Affinity Among Five β-Carbolines

A spectroscopic study examined the interactions of five β-carboline alkaloids (harmine, harmane, harmaline, harmalol, and tryptoline) with calf-thymus DNA under physiological conditions using FTIR and UV-visible spectroscopy [1]. Overall binding constants (K) were determined across alkaloid/DNA phosphate ratios from 1/240 to 1/1 [1]. The binding affinity ranked as harmine (K = 3.44 × 10⁷ M⁻¹) > harmalol (K = 6.43 × 10⁵ M⁻¹) > harmaline (K = 3.82 × 10⁵ M⁻¹) > harmane (K = 1.63 × 10⁵ M⁻¹) > tryptoline (K = 1.11 × 10⁵ M⁻¹) [1]. Harmalol's binding constant is approximately 1.68-fold higher than that of its metabolic precursor harmaline, and substantially exceeds harmane and tryptoline [1]. The study further demonstrated that β-carboline derivatives interact with DNA via both groove binding and intercalative modes, causing major DNA structural changes and inhibiting topoisomerases [1].

DNA intercalation Topoisomerase inhibition Spectroscopic binding analysis Antitumor mechanism

CYP3A4 Inhibition Profile: Harmalol Exhibits Differential Ki vs. Harmine, Harmol, and Harmane

A systematic study evaluated the inhibition of human liver CYP3A4 and CYP2D6 enzymes by five β-carboline alkaloids (harmine, harmaline, harmalol, harmol, and harmane) using microsome incubation assays and UPLC/HPLC methods [1]. For CYP3A4, harmine, harmol, and harmane exhibited noncompetitive inhibition with Kᵢ values of 16.76 µM, 5.13 µM, and 1.66 µM, respectively [1]. Harmalol and harmaline did not exhibit quantifiable noncompetitive inhibition of CYP3A4 at the concentrations tested [1]. For CYP2D6, harmaline, harmine, and harmol showed typical competitive inhibition with Kᵢ values of 20.69 µM, 36.48 µM, and 47.11 µM, respectively [1]. Harmalol and harmane were also found to be substrates and inhibitors for CYP2D6, though specific Kᵢ values for harmalol on CYP2D6 were not numerically reported in the same comparative framework [1]. In a separate study, harmalol (0.5–12.5 µM) reduced TCDD-induced CYP1A1 levels in HepG2 cells and prevented TCDD-induced AhR activation in guinea pig hepatic cytosol [2].

Drug metabolism Herb-drug interaction Cytochrome P450 Pharmacokinetics

Antiplatelet Activity Differentiation: Harmalol Exhibits Weak Activity vs. Potent Harmane and Harmine

An in vitro study systematically evaluated the antiplatelet activities of six β-carboline alkaloids (harmalol, harmaline, norharmane, harmol, harmine, and harmane) at 200 µM against various platelet aggregation agonists [1]. None of the compounds affected arachidonic acid-, thrombin-, or U46619-stimulated platelet aggregation [1]. However, collagen-induced platelet aggregation was inhibited with differential potencies: harmane and harmine were most potent, harmol had medium potency, and harmalol, norharmane, and harmaline exhibited weak, non-significant effects [1]. Further mechanistic analysis revealed that harmane and harmine completely inhibited collagen-mediated PLCγ2 phosphorylation, protein tyrosine phosphorylation, cytosolic Ca²⁺ mobilization, and arachidonic acid liberation in a concentration-dependent manner, whereas the other compounds (including harmalol) were only partially effective or ineffective [1].

Platelet aggregation Thrombosis Phospholipase Cγ2 Cardiovascular pharmacology

Metabolic Formation and CYP2D6-Dependent Pharmacokinetics: Harmalol as the Active Metabolite of Harmaline

Harmalol is the primary O-demethylated metabolite of harmaline, formed via CYP2D6-mediated metabolism [1]. A study characterizing the in vitro metabolism of harmaline using human liver microsomes (HLM) and pooled human liver microsomes (pHLM) reported kinetic parameters for harmalol formation [1]. Using HLM, harmalol formation followed two-enzyme kinetics with a high-affinity Kₘ of 18.9 ± 9.53 µM and Vₘₐₓ of 2110 ± 143 pmol/mg protein/min; using pHLM, Kₘ (high affinity) was 11.4 ± 2.25 µM with Vₘₐₓ of 948 ± 46.0 pmol/mg protein/min [1]. For comparison, harmol formation from harmine exhibited a high-affinity Kₘ of 62.1 ± 23.3 µM (HLM) and 21.9 ± 19.2 µM (pHLM) [1]. A pharmacogenetics-based pharmacokinetic model demonstrated that CYP2D6 poor metabolizers exhibit substantially altered harmaline pharmacokinetics and reduced harmalol exposure [2].

Drug metabolism CYP2D6 polymorphism Pharmacogenetics Prodrug activation

Harmalol — Validated Research and Industrial Application Scenarios Based on Differentiated Evidence


Endothelium-Independent Vascular Pharmacology Studies

Harmalol is the optimal β-carboline alkaloid for studies requiring isolation of vascular smooth muscle-mediated vasorelaxation without confounding NO-dependent endothelial effects. Unlike harmine and harmaline, whose vasorelaxant actions are significantly attenuated by endothelium removal or L-NAME pretreatment, harmalol's vasorelaxant effect is fully endothelium-independent [1]. This makes harmalol a uniquely valuable tool for investigating receptor-operated and voltage-dependent Ca²⁺ channel regulation in vascular smooth muscle, free from endothelial NO signaling interference [1].

Antioxidant Screening and Oxidative Stress Model Development

Harmalol demonstrates the highest in vitro antioxidant capacity among five tested β-carboline alkaloids in ABTS (371.15 ± 1.80 µg TE/mg), FRAP (11.30 ± 0.01 µg TE/mg), and reducing power (671.70 ± 5.11 µg AAE/mg) assays [1]. It is therefore the preferred β-carboline reference compound for antioxidant screening programs, oxidative stress model development, and structure-activity relationship studies aimed at optimizing free radical scavenging activity [1]. Its high reactivity via the SET-PT mechanism and stable binding to myeloperoxidase further support its utility in silico and in vitro antioxidant discovery pipelines [1].

DNA Binding and Topoisomerase Inhibition Mechanism Studies

With a DNA binding constant (K = 6.43 × 10⁵ M⁻¹) that ranks second among five β-carbolines and exceeds harmaline by approximately 1.68-fold, harmalol provides an intermediate-affinity probe for investigating β-carboline–DNA interactions [1]. Its binding mode, involving both groove binding and intercalation, makes harmalol a valuable tool for studying topoisomerase inhibition mechanisms and for use as a comparator in SAR studies aimed at optimizing DNA-targeting antitumor β-carboline derivatives [1].

CYP Enzyme Interaction and Herb-Drug Interaction Studies

Harmalol's distinctive CYP inhibition profile—characterized by minimal CYP3A4 inhibition (unlike harmine, harmol, and harmane) combined with CYP2D6 substrate/inhibitor activity [1] and CYP1A1 downregulation capacity at 0.5–12.5 µM [2]—makes it a uniquely selective tool for dissecting isoform-specific cytochrome P450 modulation. Researchers studying herb-drug interactions involving β-carboline-containing botanicals or seeking to avoid CYP3A4-mediated confounding effects should select harmalol over harmine or harmol for controlled CYP profiling studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harmalol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.